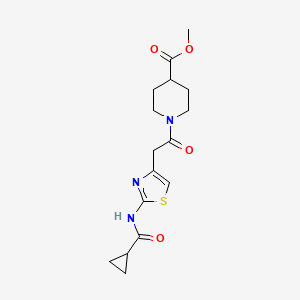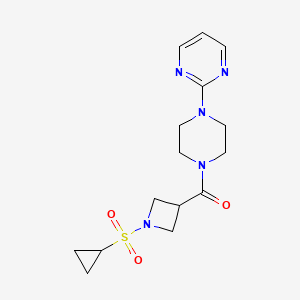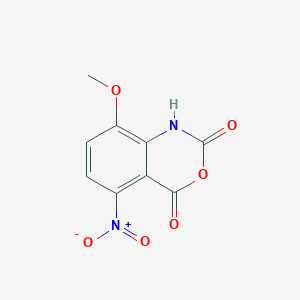![molecular formula C22H17ClN6O2S B2392467 N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide CAS No. 1207011-05-9](/img/no-structure.png)
N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H17ClN6O2S and its molecular weight is 464.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chloroacetamide Herbicides in Agriculture
Chloroacetamide compounds, such as alachlor and metolachlor, are used as pre-emergent or early post-emergent herbicides to control annual grasses and broad-leaved weeds in various crops, including cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989). Their application in agriculture underscores the broader category of chloroacetamides' significance in crop protection and management strategies.
Spectroscopic Analysis for Chemical Characterization
Vibrational spectroscopy, including Raman and Fourier-transform infrared spectroscopy, coupled with density functional theory calculations, has been employed to obtain vibrational signatures and understand the stereo-electronic interactions of chloroacetamide derivatives. Such analytical techniques provide insights into the geometric equilibrium, hydrogen bonding, and intramolecular interactions, critical for designing molecules with desired chemical properties and biological activities (Jenepha Mary, Pradhan, & James, 2022).
Environmental Impact and Degradation
The environmental persistence and degradation pathways of chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor, have been studied to understand their behavior in aquatic systems and soils. These studies are crucial for assessing the environmental impact of such compounds and developing strategies to mitigate potential risks associated with their use in agriculture (Peter & Weber, 1985).
Antimicrobial and Antifungal Applications
Derivatives of chloroacetamide have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating potential applications beyond herbicidal use. Such research highlights the versatility of chloroacetamide compounds in developing new pharmaceuticals and pesticides (Sah, Bidawat, Seth, & Gharu, 2014).
Propiedades
Número CAS |
1207011-05-9 |
|---|---|
Fórmula molecular |
C22H17ClN6O2S |
Peso molecular |
464.93 |
Nombre IUPAC |
N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17ClN6O2S/c1-31-15-8-6-14(7-9-15)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-17-5-3-2-4-16(17)23/h2-12H,13H2,1H3,(H,24,30) |
Clave InChI |
OQYOJADEWXHDHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5Cl)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)



![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)


![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)